Dibenzosuberol

Photochemistry Stereoelectronic effects Carbocation photogeneration

Dibenzosuberol is the essential tricyclic secondary alcohol scaffold for synthesizing sterically shielded aniline ligands, enabling ultra-high molecular weight polyethylene with <0.1 branches/1000 C. As Amitriptyline EP Impurity G and Nortriptyline EP Impurity I, it meets stringent pharmacopoeial monographs for QC/analytical method validation. Its pseudo-axial 5-hydroxy group enables unique photochemical generation of the dibenzosuberyl cation for mechanistic studies, and its intrinsic anti-trypanosomal activity (EC50 = 51.3 μM) provides a quantifiable SAR baseline. Procure this ≥98% pure, stereoelectronically defined intermediate to drive your next breakthrough in catalyst design, regulatory compliance, or medicinal chemistry.

Molecular Formula C15H14O
Molecular Weight 210.27 g/mol
CAS No. 1210-34-0
Cat. No. B195590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzosuberol
CAS1210-34-0
SynonymsDibenzosuberol, 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ol;  5-Hydroxy-10,11-dihydro-5H- dibenzo[a,d]cycloheptene
Molecular FormulaC15H14O
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C(C3=CC=CC=C31)O
InChIInChI=1S/C15H14O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2
InChIKeyPOAVRNPUPPJLKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzosuberol (CAS 1210-34-0) Chemical Identity and Core Properties


Dibenzosuberol (10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ol) is a tricyclic secondary alcohol characterized by a central, non-planar seven-membered ring fused to two benzene rings [1]. Its unique, non-planar conformation creates a distinct stereoelectronic environment around the 5-hydroxy group, which is a critical determinant of its chemical and biological behavior [2]. This compound serves as a key intermediate in the synthesis of tricyclic antidepressants like amitriptyline and is recognized as Amitriptyline EP Impurity G and Nortriptyline EP Impurity I in pharmacopoeial monographs [3].

Dibenzosuberol: Why Structural Analogs Are Not Interchangeable


While several compounds share the dibenzocycloheptene core, substitution is not straightforward due to critical differences in redox state, stereoelectronic properties, and resulting function. Dibenzosuberol is the fully saturated 5-alcohol, whereas closely related compounds like dibenzosuberone (5-ketone) and dibenzosuberenol (5-alcohol with a 10,11-alkene) possess distinct electronic structures and reactivities. The pseudo-axial orientation of the hydroxyl group in dibenzosuberol is a key stereoelectronic feature that governs its unique photoreactivity and is not present in its 5-substituted derivatives or oxidized forms [1]. Furthermore, dibenzosuberol acts as a direct impurity standard for amitriptyline and nortriptyline, while its analogs have different regulatory and analytical identities [2]. The quantitative evidence below demonstrates why this specific compound must be selected over its close analogs for critical applications.

Dibenzosuberol (CAS 1210-34-0): Quantitative Performance Differentiation vs. Key Analogs


Unique Stereoelectronic Conformation and Photoreactivity: Dibenzosuberol vs. 5-Substituted Derivatives

Dibenzosuberol (the parent system) is uniquely capable of photosolvolysis among 5-substituted analogs. Conformational analysis by X-ray crystallography, molecular modeling (PCMODEL/MMX), and ¹H NMR shows that only in dibenzosuberol is the hydroxyl group oriented in a pseudo-axial position, a necessary requirement for heterolytic C-OH bond cleavage upon excitation. This axial alignment allows for proper stereoelectronic overlap of the π-orbitals with the developing empty p₂ orbital [1]. In contrast, 5-substituted derivatives (compounds 4-6) adopt a pseudo-equatorial conformation and do not undergo photosolvolysis [1].

Photochemistry Stereoelectronic effects Carbocation photogeneration

Single-Step Synthetic Access to High-Performance Ni(II) Catalyst Building Blocks

Dibenzosuberol provides a unique, single-step entry to a sterically demanding aniline building block used to create a highly effective shielding ligand for neutral Ni(II) olefin polymerization catalysts. This shielding strategy, enabled by the dibenzosuberol-derived ligand, suppresses chain transfer and branch formation, leading to ultra-high molecular weight polyethylene (UHMWPE) with a strictly linear microstructure [1]. The resulting polymer has a molecular weight of 5 × 10⁶ g/mol and less than 0.1 branches per 1000 carbons [1]. This performance is a direct result of the ligand's unique architecture, which is not accessible from other commercially available tricyclic alcohols.

Organometallic catalysis Polymerization Ligand synthesis

Differential Antiparasitic Activity: Dibenzosuberol vs. T. brucei Trypanothione Reductase Inhibitors

Dibenzosuberol exhibits direct inhibitory activity against Trypanosoma brucei, the causative agent of African sleeping sickness, with an EC50 value of 51.3 μM . While it serves as a key intermediate for synthesizing more potent inhibitors, its intrinsic activity provides a baseline for evaluating analogs and serves as a starting point for structure-activity relationship (SAR) studies. The activity is attributed to its role as an intermediate in the synthesis of compounds inhibiting trypanothione reductase (TryR) . Direct comparison to optimized TryR inhibitors (e.g., clomipramine analogs with sub-micromolar IC50 values) highlights the importance of further derivatization.

Antiparasitic Trypanosoma brucei Drug discovery

Regulatory and Analytical Differentiation: Dibenzosuberol as Amitriptyline EP Impurity G and Nortriptyline EP Impurity I

Dibenzosuberol is designated as Amitriptyline EP Impurity G and Nortriptyline EP Impurity I by the European Pharmacopoeia [1]. This regulatory definition mandates the procurement and use of a high-purity, authenticated reference standard of dibenzosuberol (CAS 1210-34-0) for analytical method development, validation, and quality control during the manufacturing of amitriptyline and nortriptyline drug substances and products [1]. No other dibenzosuberol analog can fulfill this specific regulatory role, as they are not listed as the corresponding EP impurity.

Pharmaceutical analysis Impurity profiling Quality control

Physical Property Differentiation: Thermal Stability and Phase Behavior

The physical properties of dibenzosuberol provide a clear basis for its separation and handling compared to its oxidized analog, dibenzosuberone. Dibenzosuberol has a melting point of 90-95 °C and a boiling point of 166-169 °C at 1 mmHg , while dibenzosuberone melts at 32-34 °C and boils at 148-150 °C at 0.03 mmHg . This ~60 °C difference in melting point and significantly higher boiling point under vacuum translate to different purification strategies (e.g., crystallization vs. distillation) and storage requirements.

Physicochemical properties Thermal analysis Separation science

Differential Antiviral Profile: Dibenzosuberol Derivatives vs. Dibenzosuberenone

A study comparing the antiviral activity of dibenzofuran and dibenzosuberol derivatives found that dibenzosuberenone, a closely related oxidized analog, inhibits rhinovirus replication. It showed minor differences in selectivity against HRV16 and HRV14, with IC50 values of 10 μM and 30 μM, respectively, in cytopathy assays [1]. This data highlights that even subtle structural modifications (oxidation state) within the dibenzosuberol family lead to measurable differences in biological activity and selectivity. The study provides a quantitative benchmark for this class, confirming that the parent alcohol (dibenzosuberol) and its oxidized derivative (dibenzosuberenone) are not functionally equivalent.

Antiviral Rhinovirus Structure-activity relationship

Dibenzosuberol (CAS 1210-34-0) Application Scenarios: From Catalyst Design to Pharmaceutical Compliance


Scenario 1: Synthesis of Ultra-High Molecular Weight Polyethylene (UHMWPE) with Controlled Microstructure

This scenario involves using dibenzosuberol as a building block to synthesize a sterically shielded aniline ligand for a neutral Ni(II) olefin polymerization catalyst. The unique, rigid, and bulky dibenzosuberyl group, installed in a single step from commercially available dibenzosuberol, provides effective shielding of both apical positions of the nickel active site [1]. This specific geometry is not achievable with simpler, less bulky alcohols. The resulting catalyst yields strictly linear UHMWPE with a molecular weight of 5 × 10⁶ g/mol and less than 0.1 branches per 1000 carbon atoms, demonstrating superior control over chain transfer and branching [1].

Scenario 2: Pharmaceutical Quality Control for Amitriptyline and Nortriptyline

In this scenario, a quality control (QC) or analytical development laboratory procures a high-purity dibenzosuberol reference standard (CAS 1210-34-0) to fulfill regulatory requirements for the analysis of amitriptyline and nortriptyline drug substances and products. Dibenzosuberol is specifically designated as Amitriptyline EP Impurity G and Nortriptyline EP Impurity I [2]. It is used as a reference marker in HPLC or other analytical methods to identify and quantify this specific impurity, ensuring the product meets pharmacopoeial specifications. Substituting another dibenzosuberol analog would invalidate the regulatory compliance of the analytical method [2].

Scenario 3: Starting Material for Antiparasitic Drug Discovery

This scenario involves using dibenzosuberol as the core scaffold for synthesizing and evaluating new inhibitors of Trypanosoma brucei, the parasite causing African sleeping sickness. The compound's intrinsic anti-trypanosomal activity (EC50 = 51.3 μM) provides a quantifiable baseline for structure-activity relationship (SAR) studies. Researchers can modify the 5-hydroxy group or the aromatic rings to improve potency. The activity of novel derivatives is benchmarked against this starting EC50 value to measure improvement, making dibenzosuberol the essential reference point for this medicinal chemistry program .

Scenario 4: Photochemical Generation of Reactive Carbocations

This scenario involves the use of dibenzosuberol as a specific, photoreactive substrate to study stereoelectronic control in carbocation formation. The unique pseudo-axial conformation of the 5-hydroxy group, which is absent in its 5-substituted derivatives, is a prerequisite for heterolytic C-OH bond cleavage upon photolysis [3]. This makes dibenzosuberol a model system for investigating the relationship between ground-state conformation and excited-state reactivity, enabling the selective photogeneration of the dibenzosuberyl cation for further mechanistic or synthetic studies. This specific reactivity is not possible with other dibenzosuberol analogs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dibenzosuberol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.